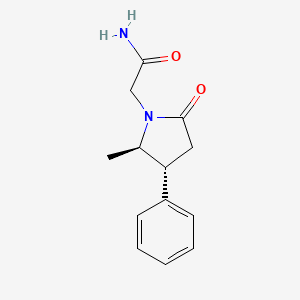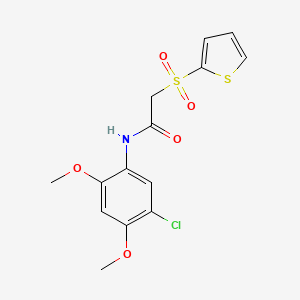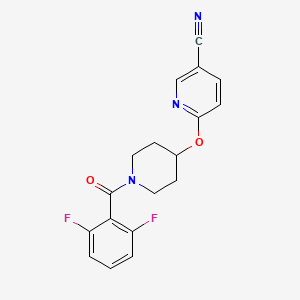
(4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PZM21 and is a potent analgesic, meaning it can effectively relieve pain without causing sedation or addiction. In
Mécanisme D'action
PZM21 works by targeting the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. However, unlike opioids, PZM21 does not activate the receptor fully, which means it does not cause the side effects associated with opioids, such as sedation and addiction. PZM21 also has a unique binding profile that allows it to selectively target the mu-opioid receptor, which reduces the risk of side effects.
Biochemical and Physiological Effects:
PZM21 has been shown to produce potent analgesia in preclinical studies. It has also been found to produce minimal respiratory depression, which is a major concern with opioids. PZM21 has also been shown to be effective in blocking the effects of opioids, which makes it a promising candidate for the treatment of opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PZM21 is its potency and selectivity for the mu-opioid receptor. This makes it an ideal candidate for preclinical studies aimed at developing new analgesics and treatments for opioid addiction. However, one of the limitations of PZM21 is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of PZM21. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of PZM21 for clinical use, including the development of new formulations and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of PZM21 and its potential applications in the treatment of chronic pain and opioid addiction.
Conclusion:
In conclusion, (4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide, or PZM21, is a potent analgesic with significant potential for the treatment of chronic pain and opioid addiction. Its unique binding profile and minimal side effects make it an ideal candidate for preclinical studies aimed at developing new treatments. However, further research is needed to fully understand its mechanism of action and optimize its clinical use.
Méthodes De Synthèse
The synthesis of PZM21 involves several steps, including the reaction of a chiral pyrrolidine with an aryl ketone to form an intermediate, which is then subjected to a series of reactions to yield the final product. The process is complex and requires expertise in organic chemistry. However, recent advancements in synthetic chemistry have made the process more efficient and cost-effective.
Applications De Recherche Scientifique
PZM21 has been extensively studied for its potential therapeutic applications. It has been found to be a potent analgesic that can effectively relieve pain without causing sedation or addiction. This makes it an ideal candidate for the treatment of chronic pain, which is a major health concern worldwide. PZM21 has also been studied for its potential use in the treatment of opioid addiction, as it can effectively block the effects of opioids without causing withdrawal symptoms.
Propriétés
IUPAC Name |
2-[(2R,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-2-Oxo-4alpha-phenyl-5beta-methylpyrrolidine-1-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)





![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)
![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)